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Compound of Interest

Compound Name: Methyl 6-morpholinonicotinate

Cat. No.: B157489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro evaluation data for Methyl 6-morpholinonicotinate is limited in

publicly available scientific literature. This guide provides a comprehensive overview of the in

vitro methodologies and potential biological activities based on studies of structurally related

nicotinic acid and morpholine derivatives. The presented data and protocols offer a framework

for the investigation of Methyl 6-morpholinonicotinate.

Introduction
Methyl 6-morpholinonicotinate is a derivative of nicotinic acid (niacin or Vitamin B3).

Nicotinic acid and its derivatives are a class of compounds with a broad spectrum of

pharmacological activities. While nicotinic acid itself is a well-known lipid-lowering agent, its

derivatives are being explored for various therapeutic applications, including anti-inflammatory,

antimicrobial, and anticancer effects. The incorporation of a morpholine moiety can significantly

alter the physicochemical properties and biological activity of the parent nicotinic acid structure.

This technical guide outlines key in vitro assays and potential signaling pathways relevant to

the evaluation of Methyl 6-morpholinonicotinate, drawing parallels from published research

on analogous compounds.
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The following tables summarize quantitative data from in vitro studies on compounds

structurally related to Methyl 6-morpholinonicotinate, providing a comparative basis for its

potential biological activities.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/De
rivative

Assay Type Cell Line
IC50 /
Inhibition

Reference

2-

Arylaminonicotini

c acid derivative

COX-2 Inhibition -
Significant

inhibition
[1]

Isonicotinate

derivative 5

Reactive Oxygen

Species (ROS)

Inhibition

Human blood

cells

IC50 = 1.42 ± 0.1

µg/mL
[2]

Nicotinic acid
TNF-α and IL-6

Inhibition
-

Significant

reduction in

serum levels

[3]

Nicotinic acid

derivatives 4d,

4f, 4g, 4h, 5b

Nitrite Inhibition
RAW 264.7

macrophages

MTT results:

86.109 ± 0.51 to

119.084 ± 0.09

[4]

Table 2: Antimicrobial Activity of Morpholine Derivatives
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Compound/Derivati
ve

Microorganism MIC (µM) Reference

Morpholine derivative

15
C. albicans 0.83 [5]

Morpholine derivative

15
E. coli 0.83 [5]

Thiosemicarbazone

derivative 12
C. tropicalis 0.55 (MFC) [5]

Thiosemicarbazone

derivative 12

E. coli, S. aureus, S.

epidermidis
0.29 - 1.11 [5]

4-(4-

morpholinophenyl)-6-

aryl-2H-1,3-thiazine-2-

amines

Various bacteria and

fungi
6.25–200 µg/mL [6]

Table 3: Cytotoxicity of Nicotinic Acid Derivatives

Compound/De
rivative

Cell Line Assay IC50 Reference

5-Bromonicotinic

acid derivatives
Caco-2 MTT

Varies by

derivative
[7]

2-

Arylaminonicotini

c acid derivative

8d

HeLa, HT-29 -
IC50 = 0.52 and

1.40 μM
[1]

Table 4: Enzyme Inhibition by Nicotinic Acid and Derivatives
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Compound Target Enzyme Ki Reference

Nicotinic acid CYP2D6 3.8 +/- 0.3 mM [8]

Nicotinamide CYP2D6 19 +/- 4 mM [8]

Nicotinamide CYP3A4 13 +/- 3 mM [8]

Nicotinamide CYP2E1 13 +/- 8 mM [8]

Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the

evaluation of Methyl 6-morpholinonicotinate.

Anti-inflammatory Assays
This assay quantifies nitrite, a stable and quantifiable breakdown product of nitric oxide (NO),

which is a key inflammatory mediator.[9]

Cell Culture: RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 1 x

10^5 cells/mL and incubated for 24 hours.[9]

Treatment: The culture medium is replaced with fresh medium containing various

concentrations of the test compound (e.g., Methyl 6-morpholinonicotinate) and an

inflammatory stimulus like lipopolysaccharide (LPS).

Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture

of sulfanilamide and N-1-napthylethylenediamine dihydrochloride in phosphoric acid).[10][11]

Quantification: The absorbance is measured at 540-550 nm. The nitrite concentration is

determined by comparison with a standard curve of sodium nitrite.[9][11]

This assay measures the ability of a compound to inhibit the activity of COX-2, an enzyme

involved in the synthesis of pro-inflammatory prostaglandins.[12][13]
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Reaction Setup: The reaction mixture contains reaction buffer, heme, and purified COX-2

enzyme. The test compound at various concentrations is added to the inhibitor wells.[12][14]

Incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C to allow for

inhibitor binding.[12]

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for

COX.[12]

Quantification: The production of prostaglandins (e.g., PGF2α) is measured. This can be

done using an Enzyme Immunoassay (EIA) to quantify the prostaglandins.[13] The

percentage of inhibition is calculated relative to a control without the inhibitor.

These assays quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis

Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by cells.

Cell Stimulation: Macrophages (e.g., RAW 264.7) or other immune cells are stimulated with

an inflammatory agent (e.g., LPS) in the presence of varying concentrations of the test

compound.

Sample Collection: After incubation, the cell culture supernatant is collected.

ELISA (Enzyme-Linked Immunosorbent Assay):

A microplate is coated with a capture antibody specific for the cytokine of interest (TNF-α

or IL-6).[15][16][17]

The collected supernatant is added to the wells, allowing the cytokine to bind to the

capture antibody.[15]

A biotinylated detection antibody specific for the cytokine is added, followed by

streptavidin-HRP.[15][17]

A substrate solution is added, and the color development is measured

spectrophotometrically.[15]

The cytokine concentration is determined from a standard curve.
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Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.[7][18][19][20][21]

Cell Seeding: Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-

well plate.[7][18]

Compound Treatment: After cell attachment, the cells are treated with various concentrations

of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[7][18]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.[7]

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution

(e.g., DMSO).[7]

Absorbance Measurement: The absorbance is read at 570 nm.[7]

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the

IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Antimicrobial Activity Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against

various microorganisms.[5]

Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or

fungi) is prepared.

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter

plate containing broth medium.

Inoculation: Each well is inoculated with the prepared microorganism.

Incubation: The plate is incubated under appropriate conditions for the specific

microorganism.
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MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and
Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows relevant to the in vitro evaluation of nicotinic acid

derivatives.
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Caption: GPR109A signaling pathway activated by nicotinic acid.
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Caption: Workflow for in vitro anti-inflammatory assays.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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